N-(2-methoxy-4-nitrophenyl)benzamide
Description
Contextualization within Amide Functional Group Chemistry and Substituted Aromatic Systems
N-(2-methoxy-4-nitrophenyl)benzamide is a molecule defined by two key chemical features: the amide functional group and a disubstituted aromatic system. Amides are a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com This linkage (–CO–N–) is notably stable due to resonance between the nitrogen lone pair and the carbonyl group, which imparts partial double-bond character to the C–N bond. masterorganicchemistry.com This stability makes the amide bond a fundamental component in the structure of proteins (as peptide bonds) and numerous synthetic polymers like nylon and Kevlar. organicchemexplained.comchemistrytalk.org Unlike their amine precursors, which are basic, amides are generally considered neutral functional groups. organicchemexplained.com The presence of the carbonyl group significantly reduces the basicity of the nitrogen and increases the acidity of the N-H bond compared to amines. masterorganicchemistry.com
The compound is also a substituted aromatic system, meaning it contains a benzene (B151609) ring with attached functional groups that replace hydrogen atoms. Aromatic substitution reactions are fundamental for introducing diverse functionalities onto a ring, which can profoundly alter the molecule's physical, chemical, and electronic properties. numberanalytics.com The substituents on the phenyl rings of this compound—a methoxy (B1213986) group (–OCH₃) and a nitro group (–NO₂) on one ring, and the benzoyl group on the other—dictate the molecule's reactivity. Substituents are classified as either activating or deactivating towards electrophilic aromatic substitution, and they direct incoming electrophiles to specific positions (ortho, meta, or para). msu.edu Electron-donating groups like methoxy activate the ring, while electron-withdrawing groups like nitro deactivate it. libretexts.org The interplay of these substituents' inductive and resonance effects is crucial for predicting the chemical behavior of the molecule in further synthetic transformations. libretexts.org
Review of Precedent Benzamide (B126) Synthesis and Derivatization Strategies
The synthesis of benzamides, a subclass of amides featuring a benzene ring attached to the carbonyl group, is a well-established area of organic chemistry. The most traditional and widely used method involves the reaction of a carboxylic acid derivative with an amine. nih.gov A common strategy is the acylation of an amine using a benzoyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution is highly efficient for forming the amide bond. nih.govnanobioletters.com
Alternative methods have been developed to avoid the need for pre-activating the carboxylic acid to an acid chloride. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Hydroxy-7-azabenzotriazole (HATU), which facilitate the direct condensation of a carboxylic acid and an amine. chemistrytalk.org More recent innovations include direct Friedel-Crafts-type reactions. For instance, cyanoguanidine has been used as a reagent for the direct carboxamidation of arenes in the presence of a Brønsted superacid, offering a direct route to primary benzamides. nih.gov
Derivatization of benzamides can be achieved through several chemical strategies to modify their structure and properties. These methods often target the active hydrogen on the amide nitrogen or the aromatic rings.
Alkylation: This process replaces an active hydrogen with an alkyl or benzyl (B1604629) group. It can be used to prepare N-alkylated amides. psu.edu
Acylation: This involves the introduction of an acyl group, typically at the nitrogen atom, although this is less common for secondary amides unless under specific conditions. psu.edu
Silylation: In this reaction, an active hydrogen on the amide nitrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound, which is often done for analysis by gas chromatography. libretexts.org
Aromatic Ring Substitution: The aromatic rings of the benzamide can undergo further electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. The positions of these new substituents are directed by the existing groups on the ring. msu.eduyoutube.com
Current Academic Understanding of this compound: Acknowledged Syntheses and Core Characterizations
The current understanding of this compound is primarily based on its established synthetic route and the characterization data available for structurally analogous compounds.
Acknowledged Synthesis: The synthesis of this compound is achieved through a standard nucleophilic acyl substitution reaction. The established precursors for this synthesis are 2-methoxy-4-nitroaniline (B147289) (also known as 4-nitro-o-anisidine) and benzoyl chloride. chemsrc.com In this reaction, the amino group of 2-methoxy-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in a suitable solvent with a base to sequester the HCl generated.
This synthetic approach is consistent with procedures reported for similar benzamide derivatives. For example, the synthesis of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide follows an analogous pathway using 4-methoxy-2-nitroaniline (B140478) and p-methoxybenzoyl chloride in dichloromethane (B109758) with triethylamine. nih.gov
Core Characterizations: While a comprehensive, publicly available dataset of analytical characterizations for this compound is limited, its expected properties can be inferred from its structure and data from related compounds. Sigma-Aldrich, a commercial supplier, explicitly notes that it does not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38259-78-8 | chemsrc.com, sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₂N₂O₄ | sigmaaldrich.com |
| Molecular Weight | 272.26 g/mol | nih.gov, sigmaaldrich.com |
Spectroscopic and structural data for closely related compounds provide a template for what to expect from a full characterization:
NMR Spectroscopy: In related N-substituted benzamides, the amide proton (N-H) typically appears as a singlet in the range of δ 10-11 ppm in ¹H NMR spectra. nanobioletters.com Aromatic protons appear in the δ 7-9 ppm region, with specific shifts and splitting patterns determined by the substitution pattern. The methoxy group (–OCH₃) protons would be expected as a singlet around δ 3-4 ppm. nanobioletters.com
Infrared (IR) Spectroscopy: Amides show characteristic absorption bands. A strong carbonyl (C=O) stretch is expected around 1650 cm⁻¹, and the N-H stretch for a secondary amide appears in the 3300-3500 cm⁻¹ region. chemistrytalk.org
X-ray Crystallography: Crystal structure analysis of the related compound 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide reveals that the central amide unit is not planar with the attached benzene rings. nih.gov Similar non-planar conformations would be expected for this compound, influenced by the steric and electronic interactions of its substituents.
Defining Research Gaps in the Comprehensive Chemical Profile of this compound
Despite its straightforward synthesis and the availability of its precursors, there are significant gaps in the publicly accessible, peer-reviewed literature regarding the comprehensive chemical and physical profile of this compound.
The most prominent research gaps are:
Lack of Published Spectroscopic Data: There is a scarcity of detailed, published primary spectroscopic data. While expected spectral characteristics can be inferred, a definitive analysis requires experimental data. This includes:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for unambiguous structural confirmation and assignment of all proton and carbon signals.
Infrared (IR) spectroscopy data to confirm the presence and environment of key functional groups (amide C=O, N-H, C-O, NO₂).
Mass Spectrometry (MS) data to confirm the molecular weight and establish the fragmentation pattern, which is useful for identification.
Absence of Single-Crystal X-ray Diffraction Data: The precise three-dimensional structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state, has not been reported. Crystal structure data is fundamental for understanding the molecule's conformation and packing, which influences its physical properties. Studies on similar molecules show that substituents significantly affect planarity and crystal packing. nih.govnih.gov
Limited Physicochemical Property Information: Key physicochemical properties such as melting point, solubility in various solvents, and partition coefficients (LogP) are not well-documented in academic literature. While some vendor information exists, it often lacks the rigor of peer-reviewed data. sigmaaldrich.com
Unexplored Chemical Reactivity: Beyond its synthesis, the reactivity of this compound has not been explored. Investigations into its behavior in further reactions, such as reduction of the nitro group, modification of the methoxy group, or further substitution on the aromatic rings, are absent from the literature.
Objectives for Deepened Scholarly Inquiry into this compound
To address the identified research gaps, a deepened scholarly inquiry into this compound should pursue the following objectives:
Synthesis and Purification: To synthesize this compound using the established method of reacting 2-methoxy-4-nitroaniline with benzoyl chloride and to develop a robust purification protocol, likely involving recrystallization, to obtain the compound in high purity suitable for detailed analysis.
Comprehensive Spectroscopic Characterization: To obtain and interpret a full suite of spectroscopic data to create a complete and verifiable profile of the molecule. This includes:
Acquiring high-resolution ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra for complete and unambiguous assignment of all atoms.
Recording FT-IR and Raman spectra to identify and analyze the vibrational modes of its functional groups.
Performing high-resolution mass spectrometry (HRMS) to confirm the exact molecular formula and study its fragmentation pathways.
Determination of Solid-State Structure: To grow single crystals of the compound suitable for X-ray diffraction analysis. The resulting crystal structure would provide definitive information on molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding, which govern the solid-state properties of the material.
Investigation of Physicochemical Properties: To experimentally determine and document key physicochemical properties, including:
A precise melting point.
Solubility profiles in a range of common laboratory solvents.
The octanol-water partition coefficient (LogP) to quantify its lipophilicity.
Exploration of Chemical Reactivity and Potential Applications: To investigate the chemical reactivity of the compound, focusing on transformations of its key functional groups (nitro and methoxy). For example, reducing the nitro group to an amine would yield a new, trifunctionalized aromatic building block, opening avenues for its use in the synthesis of more complex molecules, such as heterocyclic compounds or potential bioactive agents.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKVZCXBHLLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296490 | |
| Record name | N-(2-methoxy-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38259-78-8 | |
| Record name | NSC109603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-methoxy-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for N 2 Methoxy 4 Nitrophenyl Benzamide and Its Structural Analogues
Optimization and Mechanistic Elucidation of Amide Bond Formation Pathways
The core of N-(2-methoxy-4-nitrophenyl)benzamide synthesis lies in the formation of a stable amide linkage between a substituted aniline (B41778) and a benzoic acid derivative. The efficiency of this process is highly dependent on the chosen pathway, reagents, and reaction conditions.
The most conventional and widely utilized method for synthesizing this compound is the direct acylation of 2-methoxy-4-nitroaniline (B147289) with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the acyl chloride. wikipedia.org A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. chemicalbook.comnih.gov
The general reaction is as follows: 2-Methoxy-4-nitroaniline + Benzoyl Chloride → this compound + HCl
The reaction is often carried out in an inert organic solvent, such as dichloromethane (B109758) or acetone. nih.govnih.gov The choice of substituted benzoyl chlorides allows for the creation of a library of structurally analogous compounds. For instance, the use of 4-bromobenzoyl chloride or p-methoxybenzoyl chloride results in the corresponding this compound analogues. nih.govnih.gov
Table 1: Examples of Classical Acylation for Benzamide (B126) Synthesis
| Aniline Derivative | Acyl Chloride | Solvent | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-methoxy-2-nitroaniline (B140478) | p-methoxybenzoyl chloride | Dichloromethane | Triethylamine | Room temp, 12 h | 77% | nih.gov |
| 4-methoxy-2-nitroaniline | 4-bromobenzoyl chloride | Acetone | None specified | Reflux, 4 h | Not specified | nih.gov |
| 5-methoxy-2-methylaniline | Benzoyl chloride | Dichloromethane | Triethylamine | Room temp, 16 h | 42% | chemicalbook.com |
| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Dichloromethane | Triethylamine | Room temp, 30 min | Not specified | mdpi.com |
To circumvent the need for highly reactive acyl chlorides, which can be sensitive to moisture, alternative methods utilizing coupling reagents have been developed. These reagents activate the carboxylic acid (benzoic acid) to facilitate amide bond formation with 2-methoxy-4-nitroaniline. This approach is standard in peptide synthesis and is broadly applicable to general amide synthesis. peptide.comsigmaaldrich.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com EDC, often in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemicalbook.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. sigmaaldrich.com They convert carboxylic acids into active esters that react smoothly with amines. bachem.com
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are among the most popular for their high efficiency and rapid reaction times. peptide.combachem.com HATU, for example, is known for its superior performance, especially in difficult couplings, by forming highly reactive OAt esters. sigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Key Features | Reference |
|---|---|---|---|---|
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, often used with additives like HOBt or DMAP. | peptide.comchemicalbook.com |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Generates OBt active esters; effective for sterically hindered couplings. | sigmaaldrich.com |
| Uronium/Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient, fast reactions, low racemization when used with HOBt. | peptide.combachem.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | More reactive than HBTU due to the formation of OAt esters; less epimerization. | peptide.comsigmaaldrich.com |
The outcome of the synthesis of this compound is significantly influenced by the choice of solvent and other reaction parameters like temperature and reaction time. The solvent's role extends beyond simply dissolving the reactants; it can affect reactant solubility, reaction rate, and even the reaction pathway.
Commonly used solvents for this type of acylation include dichloromethane (DCM), acetone, and pyridine. nih.govnih.govnih.gov
Dichloromethane is a non-polar aprotic solvent that is effective for Schotten-Baumann-type reactions at room temperature, often requiring several hours to reach completion. chemicalbook.comnih.gov
Acetone can also be used, and reactions may be conducted at reflux temperature to increase the reaction rate. nih.gov
Pyridine can act as both a solvent and a base, and reactions are typically run at elevated temperatures (reflux) to ensure completion, often within a few hours. nih.gov
The temperature is a critical parameter. While some reactions proceed efficiently at room temperature, others require heating to overcome the activation energy barrier, leading to shorter reaction times. However, higher temperatures can sometimes promote the formation of side products, necessitating a careful balance to optimize for both yield and purity.
Green Chemistry Approaches to this compound Synthesis
In line with the principles of sustainable chemistry, modern synthetic efforts are increasingly focused on developing environmentally friendly methods. mdpi.comnih.gov These "green" approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reactants can be heated rapidly and uniformly, often leading to a dramatic reduction in reaction times, from many hours under conventional heating to just a few minutes. nih.govnih.gov This technique has been successfully applied to the synthesis of various amides and related heterocyclic compounds. ijpsr.comresearchgate.net
For the synthesis of this compound, a microwave-assisted approach could involve reacting 2-methoxy-4-nitroaniline and benzoyl chloride, potentially under solvent-free conditions or with a minimal amount of a high-boiling-point, microwave-absorbent solvent. researchgate.net Research on similar reactions has shown that microwave irradiation can not only shorten reaction times but also increase product yields and purity by minimizing the formation of thermal decomposition products. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes | nih.govnih.gov |
| Energy Consumption | Higher | Lower | mdpi.com |
| Solvent Use | Often requires bulk solvents | Enables solvent-free or reduced-solvent conditions | researchgate.net |
| Yield/Purity | Variable, can be lower due to side reactions | Often higher due to rapid, uniform heating | nih.gov |
Mechanochemistry, particularly through techniques like ball milling, offers a promising solvent-free alternative for amide bond formation. rsc.orgucm.es In this method, mechanical energy from grinding or milling is used to induce chemical transformations in the solid state. researchgate.net This approach eliminates the need for potentially toxic and volatile organic solvents, aligning perfectly with the goals of green chemistry. rsc.orgdiva-portal.org
The mechanochemical synthesis of amides typically involves milling the carboxylic acid and the amine together, often with a catalyst or a grinding auxiliary. ucm.es This technique has been successfully used to synthesize a variety of organic molecules, including active pharmaceutical ingredients. rsc.org While specific studies on the mechanochemical synthesis of this compound are not widely reported, the general procedures for amide formation via ball milling are well-established. ucm.esmdpi.com The process involves placing the solid reactants (benzoic acid and 2-methoxy-4-nitroaniline) into a milling jar with grinding balls and shaking at high frequency, which provides the energy needed to facilitate the reaction. mdpi.com This solvent-less strategy represents a cutting-edge, sustainable route to this and other valuable chemical compounds. rsc.org
Flow Chemistry Applications in this compound Production
The synthesis of amide bonds, a cornerstone of organic and medicinal chemistry, has been significantly advanced by the adoption of continuous flow technology. nih.gov While specific documentation on the flow synthesis of this compound is not prevalent, the extensive research on general amide formation in flow reactors provides a strong basis for its application. prolabas.comresearchgate.net Flow chemistry is recognized as a key technology for enhancing the sustainability and safety of chemical manufacturing. polimi.it
The production of this compound involves the coupling of an amine (2-methoxy-4-nitroaniline) with an acylating agent (benzoyl chloride), a reaction type well-suited to flow conditions. Furthermore, the synthesis of the aniline precursor often involves nitration, a highly exothermic and potentially hazardous reaction. Flow reactors offer superior heat and mass transfer compared to batch reactors, enabling precise temperature control and minimizing risks associated with such processes. europa.eu This enhanced safety is a major driver for transitioning industrial processes, particularly those involving nitration, from batch to flow. europa.eu
A hypothetical flow process for this compound could involve pumping a solution of 2-methoxy-4-nitroaniline in a suitable solvent and a solution of benzoyl chloride with a base (like triethylamine or pyridine) through separate channels into a mixing junction. The combined stream would then pass through a heated or cooled reactor coil for a specific residence time to ensure complete reaction. The crude product stream could then be directed through in-line purification modules, such as packed beds or catch-and-release cartridges, to remove byproducts and unreacted starting materials, potentially allowing for a telescoped, multi-step synthesis with minimal manual handling. nih.govthieme-connect.de This approach not only improves safety and control but also enhances space-time yields and process modularity. nih.govpolimi.it
Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis
| Feature | Benefit in Synthesis |
| Enhanced Heat Transfer | Safely controls exothermic steps like nitration and amidation, preventing runaway reactions. europa.eu |
| Rapid Mixing | Ensures homogeneous reaction conditions, leading to higher purity and yields. europa.eu |
| Process Automation | Allows for continuous, unattended operation with high reproducibility. nih.gov |
| Scalability | Production can be easily scaled up by running the system for longer or by using parallel reactors. |
| In-line Purification | Enables multi-step sequences without isolation of intermediates, increasing efficiency. nih.govthieme-connect.de |
| Increased Safety | Small reactor volumes minimize the hazard potential of reactive intermediates and reagents. europa.eu |
Regioselective Synthesis of this compound Isomers and Positional Analogues
The synthesis of specific isomers of this compound requires precise control over the placement of substituents on both the benzoyl and the nitrophenyl rings. This regioselectivity is dictated by the synthetic routes chosen for the precursors, namely the substituted benzoyl chloride and the substituted aniline.
Control of Substituent Placement on the Benzoyl Moiety
The structure of the benzoyl portion of the final amide is determined by the starting benzoyl chloride or benzoic acid. The classic Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride in the presence of a base, is a common method for forming the amide bond. masterorganicchemistry.com Therefore, the regiochemical outcome on the benzoyl ring is entirely dependent on the availability of the corresponding substituted benzoyl chloride.
These precursors are typically synthesized from substituted benzoic acids, which are in turn prepared via electrophilic aromatic substitution on benzene (B151609) or its derivatives. The directing effects of existing substituents on the aromatic ring are paramount in achieving the desired isomer.
Ortho- and Para-Directing Groups: Activating groups such as alkyl (-R), alkoxy (-OR), and halogens (-F, -Cl, -Br, -I) direct incoming electrophiles to the positions ortho and para to themselves.
Meta-Directing Groups: Deactivating groups like nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR) direct incoming electrophiles to the meta position.
For instance, to synthesize an analogue with a 4-methyl substituent on the benzoyl ring, one would start with 4-methylbenzoyl chloride. To obtain a 3-nitro substituted analogue, 3-nitrobenzoyl chloride would be the required precursor. The synthesis of these precursors relies on well-established principles of aromatic chemistry.
Table 2: Regiocontrol on the Benzoyl Moiety via Substituted Precursors
| Desired Substituent on Benzoyl Ring | Required Precursor | Synthetic Origin of Precursor | Directing Effect |
| 4-Methyl | 4-Methylbenzoyl chloride | Friedel-Crafts alkylation of benzene, followed by oxidation and chlorination. | -CH₃ is an o,p-director. |
| 3-Nitro | 3-Nitrobenzoyl chloride | Nitration of benzoic acid. | -COOH is a m-director. |
| 4-Methoxy | 4-Methoxybenzoyl chloride | Acylation of anisole (B1667542), followed by oxidation and chlorination. | -OCH₃ is an o,p-director. |
| 2-Chloro | 2-Chlorobenzoyl chloride | Chlorination of benzoic acid. | -COOH is a m-director, but specific conditions can yield ortho isomer. |
Control of Substituent Placement on the Nitrophenyl Moiety
Achieving regiochemical control on the aniline-derived portion of the molecule is more complex due to the interplay of multiple substituents. The target compound, this compound, is synthesized from 2-methoxy-4-nitroaniline. The synthesis of this specific aniline isomer, and others like it, is a challenge in regioselective synthesis.
The substitution pattern is typically established before the final amidation step. The key reaction is often the electrophilic nitration of a substituted anisole or aniline derivative. The methoxy (B1213986) group (-OCH₃) is an activating ortho-, para-director, while the amino group (-NH₂) is a very strong activating ortho-, para-director. However, under the strongly acidic conditions often used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating meta-director. This behavior can be exploited to guide the nitro group to the desired position.
For the synthesis of the required 2-methoxy-4-nitroaniline :
Nitration of o-Anisidine (2-methoxyaniline): Direct nitration is complex. The powerful directing effect of the amino group would favor substitution at position 6 and 4. Protecting the amine as an acetanilide (B955) (CH₃CONH-) group makes it a less activating but still ortho-, para-directing group. Nitration of 2-methoxyacetanilide would yield primarily 4-nitro and 6-nitro products, from which the desired 4-nitro isomer can be separated and hydrolyzed.
Selective Reduction: An alternative route could start with 2,4-dinitroanisole. Selective reduction of the nitro group at the 4-position, which is often more sterically accessible and electronically distinct, could yield 4-nitro-2-aminoanisole (4-methoxy-3-nitroaniline), not the desired isomer. Selective reduction of the 2-nitro group would be needed.
The synthesis of isomers, such as 4-methoxy-2-nitroaniline , has been reported and used to create positional analogues like 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov This highlights the modularity of the synthesis, where different aniline isomers can be used to generate a variety of final products. The regioselectivity of aniline synthesis is highly sensitive to reaction conditions and the electronic properties of the substituents. acs.orgacs.org
Table 3: Synthetic Strategies for Regioisomeric Methoxy-Nitroanilines
| Target Isomer | Potential Starting Material | Key Transformation(s) | Regiochemical Considerations |
| 2-Methoxy-4-nitroaniline | 2-Methoxyacetanilide | Nitration, followed by hydrolysis. | The acetamido group directs the incoming nitro group primarily to the para position. |
| 4-Methoxy-2-nitroaniline | 4-Methoxyaniline (p-Anisidine) | Protection of amine, nitration, deprotection. | The acetamido group directs the nitro group to the ortho position (position 2). nih.gov |
| 3-Methoxy-4-nitroaniline | 2-Chloro-5-nitroanisole | Nucleophilic aromatic substitution with ammonia. | The nitro and chloro groups activate the ring for nucleophilic attack. |
| 5-Methoxy-2-nitroaniline | 4-Chloro-3-nitroanisole | Nucleophilic aromatic substitution with ammonia. | The nitro and chloro groups activate the ring for nucleophilic attack. |
Multi-Component Reaction Strategies Towards this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful and efficient route to complex molecular scaffolds. researchgate.netorganic-chemistry.org For generating structures related to this compound, the Ugi four-component reaction (U-4CR) is particularly relevant. nih.govmdpi.com
The classic Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form an α-acylamino amide. mdpi.comnih.gov By carefully selecting the components, one can construct a scaffold that incorporates the this compound moiety.
A hypothetical Ugi reaction to create such a scaffold would use:
Amine: 2-methoxy-4-nitroaniline
Carboxylic Acid: Benzoic acid
Aldehyde: Formaldehyde (or another simple aldehyde)
Isocyanide: tert-Butyl isocyanide (or another isocyanide)
The reaction would proceed through the initial formation of an imine from 2-methoxy-4-nitroaniline and formaldehyde. This imine then reacts with the isocyanide and benzoic acid to yield a complex bis-amide product. The resulting molecule, N-(2-methoxy-4-nitrophenyl)-N-((tert-butylcarbamoyl)methyl)benzamide, contains the core this compound structure, but with an additional N-alkyl-amide substituent derived from the aldehyde and isocyanide.
This strategy allows for the rapid generation of a library of diverse compounds by varying any of the four components, making it a highly valuable tool in drug discovery and chemical biology. nih.gov
Table 4: Hypothetical Ugi Reaction for an this compound Scaffold
| Component | Example Reactant | Role in Reaction | Contribution to Final Product |
| Amine | 2-Methoxy-4-nitroaniline | Forms imine with aldehyde. | Forms the N-aryl part of the benzamide. |
| Carboxylic Acid | Benzoic acid | Traps the intermediate nitrilium ion. | Forms the benzoyl part of the final amide. |
| Aldehyde | Formaldehyde | Forms imine with amine. | Provides the α-carbon of the amino acid portion. |
| Isocyanide | tert-Butyl isocyanide | Attacks the iminium ion. | Forms the second amide group in the bis-amide product. |
Resulting Scaffold: N-((tert-butylcarbamoyl)methyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Advanced Spectroscopic and Crystallographic Elucidation of N 2 Methoxy 4 Nitrophenyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(2-methoxy-4-nitrophenyl)benzamide in solution. Through a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise chemical environment of each proton and carbon atom can be determined.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group typically resonates at a significantly downfield chemical shift. The carbon atoms of the aromatic rings would produce a series of signals in the aromatic region, with their specific shifts influenced by the attached substituents (methoxy and nitro groups).
2D NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the same spin system, helping to trace the connectivity of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, providing key information for connecting the different structural fragments of the molecule, such as the benzoyl group to the nitrophenyl ring through the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution.
The presence of the amide bond in this compound introduces the possibility of rotational isomerism, or rotamers, due to the partial double-bond character of the C-N bond. This restricted rotation can lead to the observation of broadened or multiple sets of signals in the NMR spectra at room temperature.
Variable temperature (VT) NMR studies are instrumental in investigating this dynamic behavior. sciencepublishinggroup.com By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. sciencepublishinggroup.com At higher temperatures, the rate of rotation around the amide bond increases, which can lead to the coalescence of separate signals for the rotamers into a single, averaged signal. niscpr.res.in Conversely, at lower temperatures, the rotation slows down, and distinct signals for each rotamer may become sharp and well-resolved. The energy barrier for this rotational process can be calculated from the coalescence temperature and the frequency difference between the signals of the rotamers using the Eyring equation. sciencepublishinggroup.com While specific VT-NMR data for this compound is not available, studies on similar ortho-substituted benzamides have demonstrated the utility of this technique in characterizing their rotational barriers. niscpr.res.in
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, complementing data obtained from single-crystal X-ray diffraction. For this compound, ssNMR could be used to study the local environment of the carbon and nitrogen atoms in the crystalline form.
Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. While specific ssNMR studies on the title compound were not found, the application of natural abundance ¹³C and ¹⁵N solid-state NMR has been demonstrated for analyzing the structure of related paramagnetic coordination polymers, showcasing the potential of this technique. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are particularly sensitive to the types of functional groups present and their local environment, making them excellent tools for conformational analysis and the study of intermolecular interactions.
The IR and Raman spectra of this compound are characterized by several key vibrational modes that are indicative of its structure.
Amide Group Vibrations:
N-H Stretch: A prominent band in the IR spectrum, typically appearing in the region of 3300-3500 cm⁻¹, corresponds to the N-H stretching vibration. Its position can be indicative of hydrogen bonding.
C=O Stretch (Amide I): The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to the conformation and hydrogen bonding of the amide group.
N-H Bend (Amide II): The amide II band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, appears in the range of 1510-1570 cm⁻¹.
Nitro Group Vibrations:
Asymmetric NO₂ Stretch: A strong absorption band typically observed between 1500 and 1560 cm⁻¹. researchgate.net
Symmetric NO₂ Stretch: A strong to medium intensity band usually found in the 1335-1385 cm⁻¹ region. researchgate.net
NO₂ Bending Vibrations: The scissoring, wagging, and rocking modes of the nitro group appear at lower frequencies. researchgate.net
The following table summarizes the expected vibrational modes for this compound based on data from related compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| N-H Stretch | 3300 - 3500 | researchgate.net |
| C=O Stretch (Amide I) | 1630 - 1680 | researchgate.net |
| N-H Bend (Amide II) | 1510 - 1570 | researchgate.net |
| Asymmetric NO₂ Stretch | 1500 - 1560 | researchgate.net |
| Symmetric NO₂ Stretch | 1335 - 1385 | researchgate.net |
The precise frequencies of the characteristic vibrational modes, particularly the amide and nitro group vibrations, are sensitive to the conformation of the this compound molecule. For instance, the planarity between the benzene (B151609) rings and the central amide unit can influence the extent of π-conjugation, which in turn affects the force constants of the C=O and C-N bonds of the amide linkage.
In related benzamide (B126) structures, the dihedral angles between the amide plane and the aromatic rings have been shown to vary, leading to observable shifts in vibrational frequencies. nih.govnih.gov For example, a more planar conformation would likely result in a lower C=O stretching frequency due to increased delocalization of the carbonyl double bond character. Similarly, the formation of intra- and intermolecular hydrogen bonds involving the amide N-H and C=O groups, as well as the nitro group, can significantly perturb the vibrational frequencies. The presence of an intramolecular N-H···O hydrogen bond, forming an S(6) ring motif, has been observed in similar structures and would influence the N-H stretching frequency. nih.gov
By comparing the experimental IR and Raman spectra with theoretical calculations based on different possible conformers, a detailed understanding of the preferred molecular geometry and intermolecular interactions of this compound can be achieved.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through high-resolution mass spectrometry, the elemental composition can be confirmed with high accuracy, while tandem mass spectrometry provides insights into the fragmentation patterns, which are crucial for structural verification.
High-Resolution Accurate Mass (HRAM) Determination
High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula. For this compound (C14H12N2O4), the theoretical exact mass is 272.07970687 Da. nih.gov Experimental HRAM data would be expected to align closely with this value, confirming the molecular formula and distinguishing it from other potential isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the fragmentation of a selected precursor ion, providing a "fingerprint" of the molecule's structure. The fragmentation of benzamide-type structures often involves characteristic losses of functional groups. researchgate.net
In a typical MS/MS experiment for this compound, the protonated molecule [M+H]+ would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would reveal key structural motifs. Common fragmentation pathways for related benzamides include the loss of the benzoyl group, cleavage of the amide bond, and fragmentation of the substituted phenyl ring. researchgate.netresearchgate.net The fragmentation pattern is influenced by the position of substituents on the aromatic rings. wvu.edu The presence of the methoxy (B1213986) and nitro groups on one of the phenyl rings would direct the fragmentation in a predictable manner, allowing for detailed structural confirmation. The interpretation of these fragmentation spectra is often aided by computational tools that can predict likely fragmentation pathways. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the chromophores and auxochromes present in the molecule.
Analysis of Chromophores and Auxochromes within the this compound Structure
The structure of this compound contains several key groups that influence its UV-Vis spectrum. The benzene rings and the carbonyl group of the amide linkage act as chromophores, the parts of the molecule responsible for absorbing light. The nitro group (-NO2) is a strong chromophore and an electron-withdrawing group, while the methoxy group (-OCH3) and the amine of the amide linkage act as auxochromes, which modify the absorption characteristics of the chromophores.
The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The conjugation between the benzoyl group and the nitrophenyl ring system will likely lead to a red shift (bathochromic shift) of the absorption maxima compared to the individual, unconjugated chromophores. The presence of these functional groups is expected to result in characteristic absorption bands in the UV region. science-softcon.deresearchgate.net
Solvatochromic Effects on the Electronic Spectrum of this compound
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents will interact more strongly with polar molecules, and this interaction can alter the energy gap between the electronic states.
For this compound, a molecule with a significant dipole moment due to the nitro and methoxy groups, pronounced solvatochromic effects are anticipated. rsc.org In polar solvents, the absorption bands may shift to longer wavelengths (positive solvatochromism) or shorter wavelengths (negative solvatochromism), depending on the nature of the electronic transition and the change in dipole moment upon excitation. Studying the UV-Vis spectrum in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. Similar effects have been observed in related nitrophenol compounds. researchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals that the molecule is not planar. The dihedral angle between the two benzene rings is a key structural parameter. In related structures, this angle can vary. For instance, in 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the dihedral angle between the two benzene rings is 4.52 (13)°. nih.govresearchgate.net In another related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, this angle is 2.90 (8)°. nih.govresearchgate.net
The substituents on the phenyl rings, the methoxy and nitro groups, are generally found to be nearly coplanar with their attached rings. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds (N-H···O and C-H···O) and potentially other weak interactions, which link the molecules into extended structures. nih.govresearchgate.net
Below is a table summarizing the crystallographic data for a related compound, 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, which provides a reference for the type of data obtained from a single-crystal X-ray diffraction study. nih.govresearchgate.net
| Crystal Data | |
| Compound | 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
| Formula | C15H14N2O5 |
| Molecular Weight | 302.28 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.7206 (12) |
| b (Å) | 4.9885 (6) |
| c (Å) | 28.725 (4) |
| β (°) | 95.628 (2) |
| Volume (ų) | 1386.2 (3) |
| Z | 4 |
| Temperature (K) | 273 |
| Data Collection and Refinement | |
| Diffractometer | Bruker SMART APEX CCD |
| Radiation | Mo Kα |
| Reflections Collected | 7491 |
| Independent Reflections | 2552 |
| R[F² > 2σ(F²)] | 0.064 |
| wR(F²) | 0.155 |
| Goodness-of-fit (S) | 1.00 |
Precise Determination of Molecular Geometry: Bond Lengths, Bond Angles, and Torsion Angles
No published experimental data is available.
Conformational Analysis and Dihedral Angles Between Aromatic Rings
No published experimental data is available.
Mapping Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O, C-H...O), π-Stacking, and Halogen-Halogen Contacts
No published experimental data is available.
Analysis of Crystal Packing and Supramolecular Assembly Motifs
No published experimental data is available.
Polymorphism and Solid-State Characterization of this compound
Identification and Characterization of Crystalline Forms
No published studies on the polymorphism of this specific compound were found.
Investigation of Phase Transitions and Amorphous States
No published studies on phase transitions or amorphous states of this specific compound were found.
In Depth Computational and Theoretical Investigations of N 2 Methoxy 4 Nitrophenyl Benzamide
Density Functional Theory (DFT) Calculations
No published DFT calculations specifically for N-(2-methoxy-4-nitrophenyl)benzamide were identified. Such calculations would typically provide insights into the molecule's electronic structure and properties.
Geometry Optimization and Energy Minima Identification
Specific studies detailing the optimized geometry, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state (energy minima) of this compound are not available. This information is fundamental for understanding the molecule's stable three-dimensional conformation.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions
There is no available research detailing the Frontier Molecular Orbital (FMO) analysis for this compound. This analysis is crucial for understanding the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating its ability to donate electrons and the Lowest Unoccupied Molecular Orbital (LUMO) its ability to accept electrons. The energy gap between these orbitals is a key indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Theoretical calculations predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound have not been published. These theoretical spectra are often calculated to complement and aid in the interpretation of experimental spectroscopic data.
Molecular Dynamics (MD) Simulations
No literature detailing Molecular Dynamics (MD) simulations for this compound could be located. MD simulations are used to study the dynamic behavior of molecules over time.
Assessment of Conformational Flexibility and Rotational Barriers in Solution
There is no available data on the conformational flexibility or the energy barriers to rotation around key single bonds (e.g., the amide C-N bond or bonds connecting the phenyl rings) for this molecule in a solution environment. This information would be essential for understanding its behavior and potential interactions in different solvents.
Solvation Effects on this compound Structure and Dynamics
The structure and dynamic behavior of this compound are intrinsically linked to its environment. Solvation, the interaction between a solute and a solvent, can significantly influence the conformational preferences and dynamics of a molecule. The presence of polar functional groups, such as the methoxy (B1213986), nitro, and amide moieties, suggests that the conformation of this compound is likely to be sensitive to the polarity of the solvent.
Computational methods, such as Density Functional Theory (DFT) coupled with implicit or explicit solvent models, are instrumental in predicting these effects. For instance, the dihedral angles between the two aromatic rings and the amide plane are key conformational parameters. In the gas phase or non-polar solvents, intramolecular hydrogen bonding and van der Waals interactions would be the dominant forces dictating the molecule's shape. However, in polar protic solvents like water or ethanol, solvent molecules can form hydrogen bonds with the amide and nitro groups, potentially disrupting intramolecular interactions and favoring more extended conformations.
Molecular Dynamics (MD) simulations can provide a dynamic picture of these solvation effects. By simulating the movement of the solute and solvent molecules over time, MD can reveal how the solvent shell is structured around different parts of the this compound molecule and how this influences its conformational flexibility. For example, the rotational barriers around the amide bond and the bonds connecting the phenyl rings to the amide group may be altered in different solvents.
While specific experimental or computational studies on the solvation of this compound are not extensively reported in the literature, data from related benzamide (B126) derivatives can offer valuable insights. For example, studies on similar molecules have shown that crystal packing forces can lead to different conformations compared to the energy-minimized structures calculated in isolation, highlighting the importance of intermolecular interactions, which are analogous to solute-solvent interactions in solution.
Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analysis
To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, Quantum Chemical Topology (QCT) methods are employed. These approaches analyze the topology of scalar fields derived from quantum mechanics, such as the electron density.
Bader's Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density, ρ(r). By identifying critical points in the electron density, QTAIM can partition a molecule into atomic basins and characterize the interactions between them.
For this compound, QTAIM analysis can be used to:
Characterize covalent bonds: The properties of the bond critical points (BCPs) for the covalent bonds within the molecule, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide information about the bond strength and type. For example, the C=O and N-H bonds of the amide linkage, as well as the bonds within the aromatic rings, can be quantitatively described.
Identify non-covalent interactions: QTAIM can also reveal the presence of weaker non-covalent interactions, such as intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond might exist between the amide hydrogen and the oxygen of the methoxy group, or between a C-H bond and the nitro group. The presence of a bond path and a BCP between the interacting atoms would confirm such an interaction.
Below is a hypothetical data table illustrating the kind of information that a QTAIM analysis would provide for selected bonds in this compound.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C=O (amide) | > 0.4 | < 0 | Covalent (polar) |
| N-H (amide) | ~ 0.3 | < 0 | Covalent (polar) |
| C-N (amide) | ~ 0.25 | < 0 | Covalent |
| C-NO₂ | ~ 0.2 | < 0 | Covalent |
| Intramolecular H-bond | < 0.05 | > 0 | Non-covalent |
Comprehensive Mapping of Intra- and Intermolecular Non-Covalent Interactions
The Non-Covalent Interaction (NCI) index is another valuable tool for visualizing and characterizing non-covalent interactions. This method is based on the electron density and its derivatives and allows for the identification of regions of space involved in van der Waals interactions, hydrogen bonds, and steric clashes. NCI analysis generates 3D plots where different types of interactions are represented by colored surfaces.
For a single molecule of this compound, NCI analysis would primarily map intramolecular interactions. These could include:
Steric repulsion: Indicated by red-colored surfaces, steric clashes might occur between the bulky methoxy and nitro groups and adjacent parts of the molecule, influencing its preferred conformation.
Van der Waals interactions: Green-colored surfaces would represent delocalized van der Waals forces within the molecule, for example, between the two aromatic rings.
Hydrogen bonds: Blue-colored surfaces would highlight attractive hydrogen bonding interactions, such as the potential intramolecular hydrogen bond mentioned earlier.
In a condensed phase, such as a crystal or a solvated state, NCI analysis can also be used to map intermolecular interactions between neighboring molecules of this compound or between the molecule and solvent molecules. These intermolecular interactions, including hydrogen bonding and π-π stacking between the aromatic rings, are crucial for understanding the macroscopic properties of the compound.
Computational Modeling of Reaction Pathways and Transition States for this compound
The synthesis of this compound typically involves the acylation of 2-methoxy-4-nitroaniline (B147289) with benzoyl chloride or a related benzoylating agent. Computational chemistry can be used to model the reaction pathway of this synthesis, providing detailed information about the energies of reactants, products, intermediates, and transition states.
DFT calculations are well-suited for this purpose. By mapping the potential energy surface of the reaction, chemists can identify the lowest energy pathway and the structure of the transition state(s). This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions.
A plausible reaction mechanism for the formation of this compound from 2-methoxy-4-nitroaniline and benzoyl chloride would likely proceed through a nucleophilic acyl substitution. The key steps that can be modeled include:
Nucleophilic attack: The nitrogen atom of the amino group in 2-methoxy-4-nitroaniline attacks the carbonyl carbon of benzoyl chloride.
Formation of a tetrahedral intermediate: This attack leads to the formation of a high-energy tetrahedral intermediate.
Collapse of the intermediate: The intermediate collapses, expelling the chloride ion as a leaving group and forming the amide bond.
Proton transfer: A final proton transfer step, likely involving a base or another molecule of the aniline (B41778), would yield the neutral this compound product.
For each of these steps, the geometry of the transition state can be located and its energy calculated. The activation energy for the rate-determining step can then be determined, providing a theoretical prediction of the reaction rate.
The following table provides a hypothetical summary of the relative energies that might be obtained from a computational study of this reaction pathway.
| Species | Relative Energy (kcal/mol) |
| Reactants (2-methoxy-4-nitroaniline + benzoyl chloride) | 0 |
| Transition State 1 (Nucleophilic attack) | +15 to +25 |
| Tetrahedral Intermediate | +5 to +15 |
| Transition State 2 (Chloride departure) | +10 to +20 |
| Products (this compound + HCl) | -10 to -20 |
Prediction of this compound Derivatives' Chemical Properties
Computational methods can also be used to predict the chemical properties of derivatives of this compound. By systematically modifying the structure of the parent molecule and calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, unsynthesized derivatives.
For example, one could investigate the effect of substituting the benzoyl ring with different electron-donating or electron-withdrawing groups. DFT calculations could be used to compute properties such as:
Electronic properties: Ionization potential, electron affinity, HOMO-LUMO gap, and dipole moment. These properties are related to the reactivity and intermolecular interactions of the molecules.
Structural properties: Bond lengths, bond angles, and dihedral angles. These can provide insights into how different substituents affect the conformation of the molecule.
Spectroscopic properties: Theoretical predictions of IR, UV-Vis, and NMR spectra can aid in the characterization of newly synthesized derivatives.
A hypothetical QSAR/QSPR study on a series of this compound derivatives might involve the descriptors and predicted properties shown in the table below.
| Derivative (Substituent on Benzoyl Ring) | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | Predicted Biological Activity (IC₅₀, μM) |
| -H (Parent) | 0.00 | 4.5 | 10.2 |
| -OCH₃ (para) | -0.27 | 5.1 | 15.8 |
| -Cl (para) | 0.23 | 3.8 | 8.1 |
| -NO₂ (para) | 0.78 | 2.5 | 5.3 |
Such predictive models can guide the rational design of new derivatives of this compound with desired chemical, physical, or biological properties, thereby accelerating the discovery process and reducing the need for extensive experimental synthesis and testing.
Advanced Research Applications of N 2 Methoxy 4 Nitrophenyl Benzamide As a Synthetic Intermediate and Chemical Scaffold
N-(2-methoxy-4-nitrophenyl)benzamide as a Building Block for Heterocyclic Compound Synthesis
The structure of this compound is primed for the synthesis of a variety of heterocyclic compounds. The key to its versatility lies in the reactivity of the nitro group, which can be chemically reduced to an amino group (-NH2). This transformation converts the scaffold into an ortho-substituted aniline (B41778) derivative, a classic precursor for numerous cyclization reactions.
Synthesis of Quinoxalines: The reduction of the nitro group in this compound yields N-(2-amino-4-methoxyphenyl)benzamide. This product contains a 1,2-diamino-like functionality (the newly formed amine and the amide nitrogen). While the amide nitrogen is less nucleophilic, under certain conditions, or after hydrolysis to the corresponding diamine (1,2-diamino-4-methoxybenzene), this intermediate can undergo condensation with 1,2-dicarbonyl compounds, such as glyoxal or benzil, to form substituted quinoxalines. orientjchem.orgmtieat.org Quinoxalines are an important class of N-heterocyclic compounds present in a range of pharmacologically active agents. mtieat.org
Synthesis of Benzodiazepines: The N-(2-amino-4-methoxyphenyl)benzamide intermediate is also a direct precursor to benzodiazepine structures. 1,4-Benzodiazepines are a well-known class of "privileged scaffolds" in drug discovery. researchgate.net The synthesis can proceed via an intramolecular cyclization. For instance, after the reduction of the nitro group, the resulting amino-benzamide can be reacted with a suitable two-carbon synthon, followed by cyclization to form the seven-membered diazepine ring. mdpi.com Alternatively, modifications to the benzoyl moiety to include a group susceptible to nucleophilic attack by the aniline amine could facilitate a direct ring-closing reaction. researchgate.net Studies have shown that the presence of electron-withdrawing groups, such as the original nitro group, on the benzene (B151609) ring of benzodiazepine derivatives can enhance their biological effectiveness. researchgate.net
Synthesis of Oxazoles: Research has demonstrated that the 2-methoxy-4-nitrophenyl moiety is a crucial intermediate for the synthesis of oxazole-containing drug candidates. researchgate.net A synthetic pathway could involve the transformation of the benzamide (B126) into a suitable precursor that can then react with reagents like tosylmethyl isocyanide (TosMIC) to construct the oxazole ring. researchgate.net
| Target Heterocycle | Key Intermediate | Key Reaction Type | Reference |
|---|---|---|---|
| Quinoxalines | N-(2-amino-4-methoxyphenyl)benzamide | Condensation / Cyclization | orientjchem.orgmtieat.org |
| Benzodiazepines | N-(2-amino-4-methoxyphenyl)benzamide | Intramolecular Cyclization | researchgate.netmdpi.com |
| Oxazoles | Derivatives of 2-methoxy-4-nitrophenyl scaffold | Condensation / Cyclization | researchgate.net |
Incorporation of this compound into Macrocyclic Structures
While direct reports on the use of this compound in macrocycle synthesis are not prevalent, its functional groups offer significant potential for such applications. Macrocycles are large ring structures that are of interest in host-guest chemistry, catalysis, and materials science.
The synthesis of macrocycles often relies on the reaction of bifunctional or polyfunctional monomers. This compound can be converted into such a monomer through straightforward chemical modifications.
Reduction and Functionalization : As previously discussed, the nitro group can be reduced to an amine. The benzoyl portion of the molecule can be independently functionalized, for example, by starting the initial synthesis with 4-carboxybenzoyl chloride. This would result in a molecule possessing an amine (after reduction) at one end and a carboxylic acid at the other.
Polycondensation : Such an amino-carboxylic acid monomer could undergo self-condensation under high-dilution conditions to favor intramolecular cyclization, forming a macrocyclic lactam. Alternatively, it could be co-polymerized with other bifunctional monomers, such as diamines or diacids, to create large macrocyclic structures containing the 2-methoxy-phenylbenzamide subunit.
The amide bond within the parent molecule provides conformational rigidity, which can be a desirable feature in designing pre-organized macrocyclic hosts. The methoxy (B1213986) and nitro/amino groups can be used to tune the electronic properties and solubility of the final macrocycle.
This compound as a Precursor for Advanced Organic Materials
The electronic structure of this compound makes it an intriguing candidate as a precursor for advanced organic materials, particularly those with non-linear optical (NLO) properties. NLO materials are crucial for technologies like optical data storage and processing. mdpi.comnih.gov
The key to its potential lies in its classification as a Donor-π-Acceptor (D-π-A) system. mdpi.comnih.gov
Donor (D): The methoxy group (-OCH₃) is an electron-donating group.
Acceptor (A): The nitro group (-NO₂) is a strong electron-withdrawing group.
π-System (π): The two aromatic rings connected by the amide bridge form a conjugated π-electron system that facilitates charge transfer.
This "push-pull" electronic arrangement, where electron density is pushed from the donor, across the π-bridge, to the acceptor, can lead to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netdoi.org Upon excitation by light, an intramolecular charge transfer (ICT) occurs, which is the fundamental basis for the NLO effect. mdpi.com Theoretical studies on the related compound 2-nitro-N-(4-nitrophenyl)benzamide have shown that its calculated first hyperpolarizability is significant, making it an attractive subject for future NLO studies. researchgate.net This strongly suggests that the title compound, with its similar nitro-benzamide framework, would also be a promising candidate.
| Structural Component | Function in D-π-A System | Specific Group | Relevance to NLO Properties |
|---|---|---|---|
| Donor | Electron-donating ("Push") | Methoxy (-OCH₃) | Initiates intramolecular charge transfer. |
| π-System | Conjugated Bridge | Two Phenyl Rings + Amide Linkage | Facilitates delocalization of electrons between donor and acceptor. |
| Acceptor | Electron-withdrawing ("Pull") | Nitro (-NO₂) | Creates a large change in dipole moment upon excitation, enhancing hyperpolarizability. |
Utilizing this compound in Reaction Mechanism Probes
The distinct chemical and electronic features of this compound make it a potential tool for probing and understanding reaction mechanisms. Its utility as a probe stems from the well-differentiated spectroscopic signals of its various functional groups.
NMR Spectroscopy Probe: The molecule possesses several unique sets of protons with distinct chemical shifts in ¹H NMR spectroscopy: the methoxy protons, the protons on the nitro-substituted ring, and the protons on the benzoyl ring.
Monitoring Reaction Kinetics: A reaction occurring at a specific site, such as the reduction of the nitro group, would cause a cascade of changes in the electronic environment of the entire molecule. The strong electron-withdrawing nitro group becoming a strong electron-donating amino group would induce significant and predictable upfield shifts in the signals of the adjacent aromatic protons. By monitoring the appearance of new signals and the disappearance of starting material signals over time, one could precisely follow the kinetics of the reaction.
Studying Electronic Effects: The amide bond (N-H) proton signal is also sensitive to its environment. Its chemical shift and coupling constants can provide information about hydrogen bonding, solvent interactions, and the conformation around the amide linkage.
Chromophoric Probe: As a D-π-A compound, this compound possesses a strong intramolecular charge-transfer band in its UV-Vis absorption spectrum. The position of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org This property could be exploited to probe the microenvironment of chemical reactions or to study solvent effects on reaction mechanisms. Changes in the electronic nature of the molecule during a reaction (e.g., protonation, or the initial steps of a nucleophilic attack) would alter the energy of the ICT transition, leading to a color change that could be monitored spectrophotometrically.
Conclusion and Future Directions in N 2 Methoxy 4 Nitrophenyl Benzamide Research
Summary of Key Chemical and Structural Findings
N-(2-methoxy-4-nitrophenyl)benzamide is a member of the benzamide (B126) family of organic compounds, characterized by a benzoyl group attached to a nitrogen atom, which is in turn bonded to a substituted phenyl ring. The key identifying information for this compound is detailed in the table below.
| Property | Value | Source |
| CAS Number | 38259-78-8 | sigmaaldrich.comchemnet.compharmint.net |
| Molecular Formula | C14H12N2O4 | sigmaaldrich.comchemnet.com |
| Molecular Weight | 272.26 g/mol | sigmaaldrich.comchemnet.com |
| Synonyms | 4'-Nitro-o-benzanisidide, NSC 109603 | ichemistry.cn |
The structure of this compound, featuring a methoxy (B1213986) and a nitro group on the aniline-derived ring, suggests specific electronic and steric properties. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group influence the reactivity and conformation of the molecule.
Unexplored Synthetic Routes and Methodological Innovations
The conventional synthesis of this compound typically involves the acylation of 4-methoxy-2-nitroaniline (B140478) with benzoyl chloride. nih.gov This is a well-established method for forming amide bonds. However, the field of organic synthesis is continually evolving, and several modern methodologies could be applied to the synthesis of this and related benzamides, potentially offering improvements in yield, purity, and environmental impact.
Potential Unexplored Synthetic Routes:
Catalytic Amidation: Direct amidation of benzoic acid with 4-methoxy-2-nitroaniline using a catalyst would be a more atom-economical approach than using benzoyl chloride, as it avoids the generation of a stoichiometric amount of chloride waste. Various catalysts, including boric acid derivatives and transition metal complexes, have been developed for this purpose.
Continuous Flow Synthesis: The synthesis of the precursor, 4-methoxy-2-nitroaniline, has been successfully achieved using a continuous flow reactor, which offers advantages in terms of safety, efficiency, and scalability. google.com This approach could be extended to the final amidation step to create a fully continuous process for the production of this compound.
Mechanochemical Synthesis: Ball-milling and other mechanochemical methods are emerging as green and efficient alternatives to traditional solvent-based reactions. researchgate.net The solid-state reaction of 4-methoxy-2-nitroaniline and a solid benzoic acid derivative under mechanochemical conditions could be a viable and environmentally friendly synthetic route.
Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable approach to chemical synthesis. While not yet reported for this specific compound, the use of lipases or other enzymes to catalyze the amidation reaction could be an innovative and green synthetic strategy.
These unexplored routes represent exciting avenues for future research, potentially leading to more efficient and sustainable methods for the synthesis of this compound and its derivatives.
Opportunities for Advanced Computational Modeling Studies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at a level of detail that is often inaccessible through experimental methods alone. For this compound, several areas of computational study could yield significant insights.
Potential Computational Studies:
Conformational Analysis: A detailed computational study of the conformational landscape of this compound would provide a deeper understanding of its three-dimensional structure and flexibility. This would involve mapping the potential energy surface as a function of key dihedral angles, particularly those around the amide bond.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties, including electronic structure, molecular orbital energies, and spectroscopic parameters (e.g., NMR and IR spectra). mdpi.com Such calculations could aid in the interpretation of experimental data and provide insights into the molecule's reactivity.
Molecular Docking: While this article focuses on purely chemical aspects, it is worth noting that computational docking studies are instrumental in medicinal chemistry for predicting the binding of a molecule to a biological target. nih.govresearchgate.net For this compound, docking studies could explore its potential interactions with various enzymes or receptors, guiding future research in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR): Should a series of related benzamides with measured chemical properties or activities be synthesized, QSAR modeling could be employed to develop mathematical relationships between their structural features and their observed properties. nih.gov This can be a powerful tool for designing new compounds with desired characteristics.
Advanced computational modeling offers a rich field of opportunities to expand our understanding of this compound, from its fundamental molecular properties to its potential applications.
Potential for this compound as a Scaffold in Purely Chemical Research Applications
The benzamide scaffold is a privileged structure in chemistry, appearing in a vast array of molecules with diverse applications. acs.org The specific substitution pattern of this compound makes it an interesting building block for various areas of purely chemical research.
Potential as a Chemical Scaffold:
Precursor for Heterocyclic Synthesis: The presence of the nitro group and the amide linkage provides reactive sites for further chemical transformations. For instance, reduction of the nitro group to an amine would yield a diamine precursor that could be used in the synthesis of various heterocyclic systems, such as benzimidazoles.
Building Block for Supramolecular Chemistry: The amide functionality is a well-known hydrogen bond donor and acceptor, making benzamide derivatives excellent candidates for the construction of supramolecular assemblies. The specific substituents on this compound could be used to fine-tune the intermolecular interactions and control the self-assembly process.
Ligand Design in Coordination Chemistry: The oxygen and nitrogen atoms in the amide and methoxy groups, as well as the oxygen atoms of the nitro group, could potentially act as coordination sites for metal ions. This opens up the possibility of using this compound and its derivatives as ligands in the development of new coordination complexes with interesting catalytic or material properties.
Probe for Reaction Mechanism Studies: The well-defined substitution pattern of this molecule could make it a useful probe for studying the mechanisms of various chemical reactions. For example, the electronic effects of the methoxy and nitro groups on the reactivity of the amide bond or the aromatic rings could be systematically investigated.
The unique combination of functional groups in this compound provides a versatile platform for the development of new molecules and materials with a wide range of potential applications in chemical research.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. In one protocol, 4-methoxy-2-nitroaniline reacts with benzoyl chloride derivatives in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature, achieving yields up to 77% after 12 hours . Column chromatography with ethyl acetate/hexane mixtures is critical for purification. Alternative routes involve direct coupling of nitro-substituted anilines with activated acyl chlorides under controlled pH (acidic workup with HCl) to minimize side reactions . Key optimization parameters include stoichiometric ratios (e.g., 2.7:1 acyl chloride:aniline), solvent polarity, and reaction monitoring via TLC .
Q. How can spectroscopic techniques (NMR, elemental analysis) validate the purity and structure of this compound?
- Methodological Answer : 1H NMR (DMSO-d6) reveals characteristic signals: a singlet at δ 9.63 ppm (amide NH), aromatic protons at δ 8.31–7.49 ppm, and a methoxy group at δ 4.00 ppm . 13C NMR confirms carbonyl (δ 165.32 ppm) and nitro group (δ 149.81 ppm) positions. Elemental analysis should align with calculated values (C: 61.76%, H: 4.44%, N: 10.29%) within ±0.1% deviation . Discrepancies in melting points (e.g., 149°C observed vs. 148–151°C literature) may indicate residual solvents; recrystallization from ethyl acetate/hexane is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals non-planar molecular geometry, with dihedral angles between aromatic rings (4.52–28.17°) critical for understanding packing interactions . Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model hydrogen bonding (e.g., N–H···O and C–H···O interactions) and thermal displacement parameters . For high-resolution data, anisotropic refinement of non-H atoms and riding models for H-atoms (Uiso = 1.2–1.5×C) improve accuracy .
Q. What strategies address contradictions in biological activity data, such as HDAC inhibition vs. mutagenicity risks?
Q. How do substituent effects (methoxy, nitro) influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing nitro group at C4 and electron-donating methoxy at C2 create a push-pull system, altering HOMO-LUMO gaps (calculated via DFT). This affects:
- Electrophilicity : Nitro groups enhance acyl chloride reactivity in SNAr reactions.
- Solubility : Methoxy groups increase hydrophilicity (logP ~2.1), impacting crystallization .
- Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C; store at −20°C under inert gas .
Safety and Handling
Q. What safety protocols are essential for handling N-(2-methoxy-4-nitrophenyl)benzamide given its mutagenicity profile?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis .
- Avoid skin contact; Ames II testing indicates mutagenicity at >100 μg/plate .
- Store in amber vials with desiccants (silica gel) to prevent hydrolysis.
- Dispose of waste via incineration (≥1000°C) to degrade nitroarene byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
